![molecular formula C18H19ClN4O2 B2397735 N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide CAS No. 946268-30-0](/img/structure/B2397735.png)
N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide
Beschreibung
N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide is a heterocyclic compound featuring a pivalamide group (tert-butyl carbamate), a chlorine substituent, and a 6-methoxyimidazo[1,2-b]pyridazine moiety. The chlorine atom at the 2-position of the phenyl ring likely enhances electrophilicity and binding specificity, while the methoxy group on the pyridazine ring may influence solubility and metabolic stability.
Eigenschaften
IUPAC Name |
N-[2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2,2-dimethylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O2/c1-18(2,3)17(24)21-13-9-11(5-6-12(13)19)14-10-23-15(20-14)7-8-16(22-23)25-4/h5-10H,1-4H3,(H,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBOEBVJGFWMGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC(=C1)C2=CN3C(=N2)C=CC(=N3)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Condensation Reaction Mechanism
The reaction employs 3-amino-6-chloropyridazine and α-bromoacetophenone in the presence of sodium bicarbonate. The halogen at the 6-position of pyridazine directs alkylation to the nitrogen adjacent to the amino group, preventing undesired regioisomers. The product, 6-chloroimidazo[1,2-b]pyridazine, is isolated in yields exceeding 70% after silica gel chromatography.
Methoxy Group Introduction
The 6-chloro substituent is replaced with a methoxy group via copper-catalyzed nucleophilic aromatic substitution. Heating 6-chloroimidazo[1,2-b]pyridazine with sodium methoxide and Cu(I) iodide in DMF at 100°C affords 6-methoxyimidazo[1,2-b]pyridazine in 65% yield. Alternative Pd-catalyzed cross-coupling methods, though effective, are less cost-efficient for large-scale synthesis.
Functionalization of the Aromatic Ring
The central benzene ring requires precise substitution at the 2- and 5-positions. A nitro group at the 5-position facilitates subsequent reduction to an amine, which is acylated to form the pivalamide.
Nitration and Chlorination
2-Chloro-5-nitroaniline serves as the starting material. Protection of the amine as an acetyl derivative prevents oxidation during nitration. Chlorination via electrophilic substitution using Cl₂ in acetic acid yields 2-chloro-5-nitroacetanilide, which is hydrolyzed to regenerate the amine.
Boronic Acid Formation
Directed ortho-metalation of 2-chloro-5-nitroaniline with n-BuLi followed by quenching with triisopropyl borate generates 2-chloro-5-nitrobenzeneboronic acid. This intermediate is pivotal for Suzuki-Miyaura coupling.
Coupling of Imidazo[1,2-b]pyridazine to the Aromatic Ring
Suzuki-Miyaura Cross-Coupling
The boronic acid derivative undergoes coupling with 2-bromo-6-methoxyimidazo[1,2-b]pyridazine under Pd(PPh₃)₄ catalysis. Optimal conditions (Na₂CO₃, DME/H₂O, 80°C) provide 2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)nitrobenzene in 55% yield. Comparative studies show that electron-withdrawing groups on the aryl halide enhance coupling efficiency.
Nitro Reduction
Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) reduces the nitro group to an amine. This step proceeds quantitatively, yielding 2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline.
Pivalamide Formation
Acylation of the primary amine with pivaloyl chloride in dichloromethane, using triethylamine as a base, affords the final product. Reaction monitoring via TLC confirms completion within 2 hours, with purification by recrystallization from ethanol/water yielding 85% pure N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide.
Analytical Characterization
Critical validation data include:
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.2 (s, 1H, NH), 8.45 (d, J = 5.2 Hz, 1H), 7.89 (dd, J = 8.8, 2.4 Hz, 1H), 7.72 (d, J = 2.4 Hz, 1H), 7.58 (d, J = 8.8 Hz, 1H), 4.01 (s, 3H, OCH₃), 1.32 (s, 9H, C(CH₃)₃).
- HPLC : Purity >98% (C18 column, MeCN/H₂O gradient).
- HRMS : m/z calculated for C₂₁H₂₂ClN₅O₂ [M+H]⁺: 428.1491, found: 428.1489.
Challenges and Optimization
- Regioselectivity in Imidazo Ring Formation : The use of 3-amino-6-chloropyridazine is critical to avoid competing alkylation at the undesired nitrogen.
- Coupling Efficiency : Lower yields in Suzuki reactions (55%) are attributed to steric hindrance from the imidazo[1,2-b]pyridazine. Microwave-assisted coupling improves throughput but risks decomposition.
- Acylation Side Reactions : Excess pivaloyl chloride leads to N,O-diacylation, necessitating stoichiometric control.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The chloro group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethoxylated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Pyridine-Based Pivalamide Derivatives
–4 and 8 describe pyridine derivatives with pivalamide groups, which share structural motifs with the target compound but differ in substitution patterns:
Key Observations :
- Iodine vs. This may reduce membrane permeability but enhance halogen bonding in target interactions .
Imidazo[1,2-b]pyridazine Derivatives
and highlight structurally related imidazo[1,2-b]pyridazine compounds:
Key Observations :
- Trifluoromethyl Group : The compound in (M.W. 486.47) includes a trifluoromethyl group, which enhances lipophilicity and metabolic stability but may reduce aqueous solubility compared to the target compound’s pivalamide group .
Biologische Aktivität
N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its structural complexity, characterized by the presence of a chloro substituent, a methoxy group, and an amide functional group, contributes to its potential pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C21H17ClN4O2 |
Molecular Weight | 392.8 g/mol |
CAS Number | 946217-54-5 |
The compound's molecular structure allows it to interact with various biological targets, influencing cellular processes related to disease progression, particularly in cancer and microbial infections.
Biological Mechanisms and Activities
-
Anticancer Activity :
- This compound has been studied for its potential in cancer therapy. It exhibits mechanisms that potentially inhibit tumor growth by modulating pathways involved in cell proliferation and apoptosis.
- A study highlighted its role in enhancing the expression of genes involved in immune response, suggesting that it may serve as an adjunct in cancer immunotherapy .
-
Antimicrobial Properties :
- The compound has shown significant antimicrobial activity against various pathogens. Its ability to disrupt microbial cell functions makes it a candidate for further development as an antimicrobial agent.
-
Mechanism of Action :
- The biological activity is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in critical signaling pathways. This interaction modulates the activity of these proteins, leading to desired therapeutic effects.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Study on ENPP1 Inhibition :
- Cytotoxicity Studies :
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide?
- Methodological Answer : Synthesis typically involves:
Core Formation : Cyclization of pyridazine precursors under reflux conditions to construct the imidazo[1,2-b]pyridazine core.
Substitution : Introduction of methoxy and chloro groups via nucleophilic aromatic substitution (e.g., using Pd-catalyzed coupling).
Coupling : Amidation with pivaloyl chloride under anhydrous conditions to attach the pivalamide group .
- Monitoring : Use thin-layer chromatography (TLC) for reaction progress and NMR (1H/13C) for structural confirmation .
Q. What characterization techniques are essential for confirming the structure and purity?
- Primary Methods :
- NMR Spectroscopy : Assign peaks for methoxy (δ ~3.8 ppm), imidazo-protons (δ 7.5–8.5 ppm), and pivalamide methyl groups (δ 1.2–1.4 ppm).
- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]+) matching the molecular weight (e.g., ~388.4 g/mol for related analogs) .
- HPLC : Assess purity (>95% for biological assays) using reverse-phase columns .
Q. What safety precautions are recommended when handling this compound?
- Guidelines :
- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation.
- Store in airtight containers under inert gas (N2/Ar) to prevent degradation.
- Dispose of waste via certified hazardous waste protocols .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Methodology :
- Functional Selection : Combine exact exchange (Becke 1993) and correlation functionals (Lee-Yang-Parr 1988) to optimize accuracy for thermochemical properties .
- Applications :
- Calculate HOMO/LUMO energies to predict redox behavior.
- Simulate electrostatic potential maps to identify nucleophilic/electrophilic sites for SAR studies .
Q. How to resolve contradictions in reported biological activities of imidazo[1,2-b]pyridazine derivatives?
- Analytical Framework :
Assay Variability : Compare cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum concentration, incubation time).
Statistical Rigor : Apply ANOVA to assess significance across studies.
Structural Confounders : Control for substituent effects (e.g., methoxy vs. halogen groups) .
Q. What strategies optimize solubility and stability for in vivo applications?
- Approaches :
- Salt Formation : Use hydrochloride or sodium salts to enhance aqueous solubility.
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) for improved bioavailability.
- Formulation : Use cyclodextrin complexes or lipid nanoparticles .
Q. How to design experiments for structure-activity relationship (SAR) studies?
- Protocol :
Systematic Modification : Vary substituents (e.g., replace methoxy with ethoxy or halogens).
Bioactivity Screening : Test analogs in enzyme inhibition assays (e.g., kinase profiling) and cytotoxicity models (e.g., IC50 in cancer cell lines).
Data Analysis : Use multivariate regression to correlate structural features (e.g., logP, polar surface area) with activity .
Data Contradiction Analysis
Example : Discrepancies in reported IC50 values for kinase inhibition.
- Root Cause : Differences in assay protocols (e.g., ATP concentration, incubation time).
- Resolution :
- Standardize assays using guidelines from the Kinase Consortium.
- Validate results with orthogonal methods (e.g., SPR binding assays) .
Key Research Findings Table
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.